7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with a dimethoxyphenyl group and a methyl-tolyl group, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced onto the triazolopyrimidine core.
Addition of the Methyl-Tolyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions to attach the methyl-tolyl group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the triazolopyrimidine core can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. These targets include enzymes and receptors that are crucial for cellular processes. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: These compounds share the triazolopyrimidine core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrazolopyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are known for their anticancer and anti-inflammatory activities.
Thiadiazoles: These heterocyclic compounds contain a thiadiazole ring and are used for their antimicrobial and anticonvulsant properties.
Uniqueness
What sets 7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the dimethoxyphenyl and methyl-tolyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to higher efficacy and selectivity in its biological activities.
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-12-7-5-8-14(11-12)21-25-22-24-13(2)17(20(23)28)18(27(22)26-21)15-9-6-10-16(29-3)19(15)30-4/h5-11,18H,1-4H3,(H2,23,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXWESBTAJYDLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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